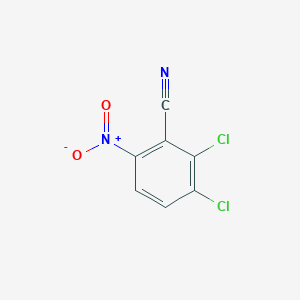

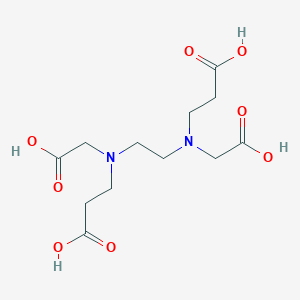

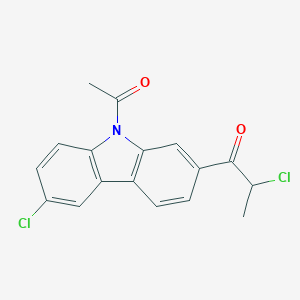

![molecular formula C11H7ClN2 B029999 4-Chloro-9H-pyrido[2,3-b]indole CAS No. 25208-32-6](/img/structure/B29999.png)

4-Chloro-9H-pyrido[2,3-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

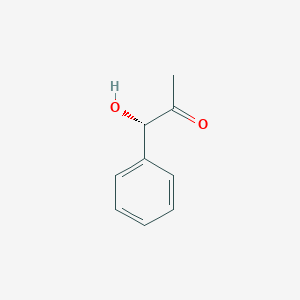

4-Chloro-9H-pyrido[2,3-b]indole (4-CPI) is an indole-based heterocyclic compound containing a pyridine ring and a chlorine substituent. It is a member of the pyrido[2,3-b]indole family of compounds, which are known for their diverse biological activities and have been studied in various scientific fields. 4-CPI has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Crystal Structure Analysis : A method for synthesizing 9-phenyl-9H-pyrido[3,4-b]indole and 9-(4-chlorophenyl)-9H-pyrido[3,4-b]indole was developed, involving a catalytic amount of CuI. The crystal structure of 9-phenyl-9H-pyrido[3,4-b]indole was examined, revealing its crystallization in the monoclinic P21/c space group, and characterized using NMR, IR, and mass spectroscopy (Meesala et al., 2014).

Chemical Synthesis and Mutagenicity

- Chemical Confirmation of Mutagenic Aminophenylnorharman : This study focused on the synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a mutagenic compound, emphasizing its synthesis process and the role of nitrophenyl-pyrido[3,4-b]indole as a relay compound (Murakami et al., 2010).

Fluorinated Derivatives Synthesis

- Synthesis of Fluorinated Benzofuro- and Benzothieno[2,3-b]pyridines : The study describes the synthesis of fluorinated derivatives including 9H-pyrido[2,3-b]indoles, highlighting a regiospecific annulation process for incorporating fluoro-containing electrophiles into the core structure, with applications towards nucleosides and nucleoside mimetics (Iaroshenko et al., 2009).

Material Science Application

- Development of New Host Materials for OLEDs : A study introduced new host molecules based on 9H-pyrido[2,3-b]indole for blue phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating high efficiency and stability at practical brightness levels (Cho et al., 2014).

Biochemical Analysis

- Electrospray MS-based Characterization : Beta-carbolines including 9H-pyrido[3,4-b]indole, implicated in diseases like Parkinson's and cancer, were analyzed using LC-MS/MS, emphasizing the need for precise analytical methods to understand their formation in thermally processed food (Crotti et al., 2010).

Safety and Hazards

Future Directions

The future directions for 9H-pyrido[2,3-b]indole research could involve the development of novel and selective synthetic approaches toward indole derivatives . Additionally, the design, synthesis, and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors could be another area of focus .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include pyrido-indoles, play a significant role in cell biology . They are biologically active compounds used for treating various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to various biological effects. For instance, some indole derivatives have been found to inhibit cytochrome P450 (CYP)-related activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to show moderate to excellent antiproliferative activity against cancer cells . They inhibit cell proliferation in a dose-dependent manner and markedly inhibit cytolytic activity .

properties

IUPAC Name |

4-chloro-9H-pyrido[2,3-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSXHMSNDHDHJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434662 |

Source

|

| Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25208-32-6 |

Source

|

| Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

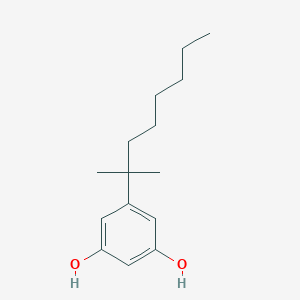

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)